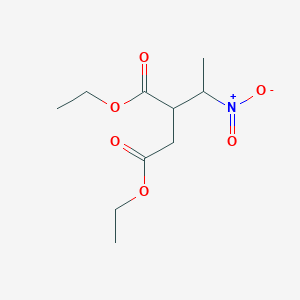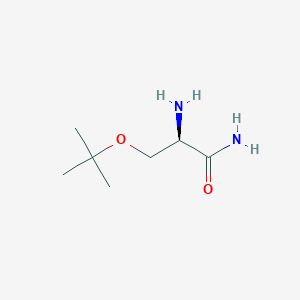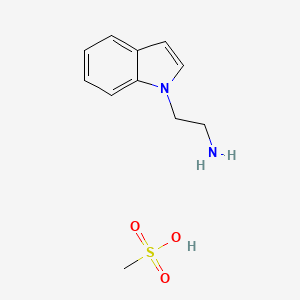
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile
Descripción general
Descripción
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile (FTPN) is an organic compound with a wide range of applications in scientific research. FTPN is a unique fluorinated compound which has the potential to be used in a variety of fields such as biochemistry, medicinal chemistry, and materials science. FTPN is a versatile compound that has been used for a number of different applications, including the synthesis of other compounds, and as a fluorescent label for proteins and peptides.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used in a number of scientific research applications. It has been used in the synthesis of other compounds such as 5-fluoro-3-trifluoromethyl-2-hydroxy-1-naphthoic acid and 5-fluoro-3-trifluoromethyl-2-hydroxy-1-naphthoic acid methyl ester. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has also been used as a fluorescent label for proteins and peptides and has been used in the development of new fluorescent sensors. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used in the synthesis of novel compounds with potential biological activity, and it has also been used in the development of new materials for use in biotechnology and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is not yet fully understood. However, it is thought that the compound is capable of binding to certain proteins and peptides, which can then be used to monitor the activity of these proteins and peptides. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is also thought to be capable of interacting with certain enzymes, which can be used to study their activity. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used to study the structure of proteins and peptides, which can help to better understand their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile are not yet fully understood. However, studies have shown that 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile can interact with certain enzymes and proteins, which can be used to study their activity. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used to study the structure of proteins and peptides, which can help to better understand their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has several advantages for use in laboratory experiments. One of these is its low cost and easy availability, making it a cost-effective choice for research. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is a relatively stable compound, which makes it suitable for use in a variety of applications. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile also has a high degree of solubility in both organic and aqueous solvents, making it easy to use in experiments. However, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile does have some limitations. For example, it is not as sensitive as other fluorescent labels, making it less suitable for certain applications. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is not as water-soluble as other fluorescent labels, making it less suitable for use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile in scientific research. One potential direction is the use of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile in the development of new fluorescent sensors. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile could be used in the development of new materials for use in biotechnology and nanotechnology. Furthermore, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile could be used to study the structure of proteins and peptides, which could help to better understand their function. Finally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile could be used in the synthesis of novel compounds with potential biological activity.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-2-8(4-10)9-5-11(13(15,16)17)12(6-18)19-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBQVLZYHMXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)



![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)







![2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B1388489.png)